molecular formula C11H12F2N2O B2421314 1-(2,5-Difluorobenzoyl)piperazine CAS No. 179334-11-3

1-(2,5-Difluorobenzoyl)piperazine

Cat. No. B2421314
CAS RN: 179334-11-3
M. Wt: 226.227
InChI Key: MNUKRHGVCYWYPM-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzoyl)piperazine is an organic compound classified as a piperazine derivative . This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms . It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents .


Synthesis Analysis

The synthesis of piperazine derivatives has been the subject of numerous studies. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C11H12F2N2O . Its average mass is 226.223 Da and its monoisotopic mass is 226.091766 Da .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.517 and a density of 1.170 g/mL at 25 °C . It has a boiling point of 80-82 °C/0.04 mmHg .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • A study on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including 1-(2,5-Difluorobenzoyl)piperazine, reveals differences in intermolecular interactions despite similar molecular structures. The 3-fluorobenzoyl analogue forms a three-dimensional structure through hydrogen bonds, unlike the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues (Mahesha et al., 2019).

Anticancer Properties

  • Piperazine derivatives, including this compound, have been evaluated for their anticancer properties. These compounds demonstrated significant growth inhibitory activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers (Yarim et al., 2012).

Antimicrobial Activity

  • Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, related to this compound, have shown moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

Chemical Synthesis and Characterization

  • The synthesis and characterization of this compound derivatives have been explored in various studies, contributing to the understanding of their chemical properties and potential applications in scientific research (Baron et al., 1982).

Antidiabetic Potential

  • Piperazine derivatives have been identified as promising antidiabetic compounds. Studies have shown that these compounds, including those related to this compound, can increase insulin secretion, suggesting potential applications in diabetes treatment (Le Bihan et al., 1999).

Medicinal Chemistry

  • Piperazine scaffolds, including this compound, are significant in medicinal chemistry, with applications in developing drugs for various health conditions. Their synthesis and pharmacological properties have been extensively researched (Gueret et al., 2020).

Safety and Hazards

1-(2,5-Difluorobenzoyl)piperazine is classified as a non-combustible solid . It is harmful to aquatic life with long-lasting effects . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water .

properties

IUPAC Name

(2,5-difluorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUKRHGVCYWYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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